molecular formula C15H17ClN4O B2645072 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine CAS No. 2175979-55-0

3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine

Cat. No.: B2645072
CAS No.: 2175979-55-0
M. Wt: 304.78
InChI Key: WDAXAJRCBJUVEM-UHFFFAOYSA-N
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Description

3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine is a chemical compound offered for research purposes. This molecule is classified as a chemical building block and is intended for use in discovery chemistry and the synthesis of more complex compounds within life science research . The structure of this compound features two key heterocyclic systems commonly found in pharmaceuticals and agrochemicals: a chloropyridine and an aminopyridine bearing a morpholine ring. The morpholine group is a privileged structure in medicinal chemistry, often used to fine-tune the physicochemical properties and bioavailability of drug candidates . The presence of reactive amine and chloro substituents makes this molecule a versatile intermediate suitable for further functionalization through reactions such as nucleophilic substitution and metal-catalyzed cross-couplings . Researchers can utilize this building block in projects aimed at developing new kinase inhibitors, epigenetic modulators, or other biologically active small molecules. As with many specialized research chemicals, its specific mechanism of action is not predefined but is entirely dependent on the final compound into which it is incorporated . Please note: This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes only. Researchers should handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-13-11-17-4-3-14(13)18-9-12-1-2-15(19-10-12)20-5-7-21-8-6-20/h1-4,10-11H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAXAJRCBJUVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CNC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and can be performed in polar solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition and Receptor Binding:
This compound has been studied for its potential as an enzyme inhibitor and modulator of receptor activity due to its structural similarity to biologically active molecules. Its ability to bind to active sites of enzymes can inhibit their function, making it a candidate for drug development targeting specific diseases.

Case Study:
In a study examining the inhibition of certain kinases, 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine demonstrated promising results in modulating kinase activity, suggesting its potential role in cancer therapy.

Material Science

Development of New Materials:
The compound can be utilized in the creation of advanced materials with tailored chemical properties. Its unique structure allows for modifications that can enhance the performance of polymers and coatings used in various industrial applications.

Case Study:
Research on polymer composites incorporating this compound showed improved thermal stability and mechanical properties, indicating its applicability in high-performance materials used in electronics and aerospace industries.

Chemical Biology

Biological Activity Studies:
Due to its structural features, this compound serves as a valuable tool in studying biological pathways and mechanisms. It can be used to probe interactions within cellular systems, particularly in understanding signal transduction pathways influenced by receptor-ligand interactions.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryEnzyme inhibition, receptor modulationInhibition of kinases related to cancer
Material ScienceDevelopment of polymers and coatingsEnhanced thermal stability in composites
Chemical BiologyStudies on biological pathways and cellular interactionsProbing receptor-ligand interactions

Mechanism of Action

The mechanism of action of 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chloro-4-methylphenyl)-6-pyrrolidin-1-yl-pyrimidin-4-amine

  • Core Structure : Pyrimidin-4-amine with a pyrrolidinyl substituent.
  • Key Differences: Replaces the morpholino group with a pyrrolidinyl group (a five-membered ring with one nitrogen), reducing polarity and increasing basicity. The chloro substituent is on a phenyl ring rather than a pyridine.
  • Implications : Pyrrolidine’s basicity may enhance membrane permeability but reduce solubility compared to morpholine. Pyrimidine’s electron-deficient nature could influence reactivity.

6-(3-Chloro-4-fluorophenyl)pyridin-3-amine

  • Core Structure : Pyridin-3-amine with a chloro-fluorophenyl substituent.
  • Key Differences: Lacks the morpholino group and methylene bridge, simplifying the structure.
  • Implications: The absence of morpholino may reduce solubility, while fluorine could improve bioavailability and target affinity.

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride

  • Core Structure : Pyrimidin-4-amine with a trifluoromethyl group and (R)-pyrrolidinyl substituent.
  • Key Differences :
    • Replaces chloro with a trifluoromethyl group , enhancing electron-withdrawing effects and lipophilicity.
    • The stereospecific pyrrolidinyl group may influence chiral interactions in biological systems.
  • Implications : The CF3 group could improve binding selectivity but reduce solubility compared to chloro.

6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine

  • Core Structure : Pyrimidin-4-amine with a tetrahydropyran (oxane) substituent.
  • Key Differences :
    • Uses an oxane group (lacking nitrogen) instead of morpholine, reducing hydrogen-bonding capacity.
    • The chloro substituent is on the pyrimidine ring.
  • Implications : Oxane’s ether oxygen may moderately enhance solubility but lacks the basicity of morpholine’s nitrogen.

Structural and Functional Comparison Table

Compound Name Core Structure Chloro Substituent Position Heterocyclic Group Key Functional Differences
Target Compound Pyridine-pyridine Pyridin-4-amine (3-position) Morpholino (pyridine) High polarity, balanced solubility
N-(3-Chloro-4-methylphenyl)-6-pyrrolidin-1-yl-pyrimidin-4-amine Pyrimidine-phenyl Phenyl (3-position) Pyrrolidinyl (pyrimidine) Increased basicity, lower solubility
6-(3-Chloro-4-fluorophenyl)pyridin-3-amine Pyridine-phenyl Phenyl (3-position) None Simpler structure, higher lipophilicity
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Pyrimidine None (R)-Pyrrolidinyl CF3 enhances stability and selectivity
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine Pyrimidine Pyrimidine (6-position) Oxane (tetrahydropyran) Reduced hydrogen-bonding capacity

Research Findings and Implications

  • Morpholino vs. Pyrrolidinyl/Oxane: Morpholine’s oxygen enhances solubility compared to pyrrolidine’s nitrogen (basic) or oxane’s ether . This could make the target compound more suitable for aqueous environments (e.g., drug formulations).
  • Chloro Substituent : The 3-chloro group on pyridine in the target compound may offer steric and electronic effects distinct from phenyl-bound chloro groups .

Biological Activity

3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine is a compound with notable biological activity, particularly in the context of cancer research and neurological disorders. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H15ClN4O
  • CAS Number : 52023-68-4
  • IUPAC Name : this compound

This structure features a chloro group, a pyridine ring, and a morpholine moiety, which contribute to its biological activity.

Research indicates that this compound interacts with various biological targets, including:

  • Histamine Receptors : It has shown potential as an antagonist of histamine H3 receptors (H3R), which are implicated in neurological processes. In vitro studies demonstrated an inhibition constant (K_i) of 8.8 nM, indicating strong binding affinity .
  • VEGFR Inhibition : The compound has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis. Studies revealed that it could reduce VEGF levels significantly in cancer cell lines .
  • Apoptosis Induction : In various cancer models, it has been observed to induce apoptosis through intrinsic pathways, enhancing its potential as an anti-cancer agent .

Efficacy in Cancer Models

Table 1 summarizes the efficacy of this compound in different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
OVCAR-43.4VEGFR inhibition
MDA-MB-4681.1Apoptosis induction
A549 (Lung)6.6Intrinsic apoptosis pathway
HepG2 (Liver)6.9Intrinsic apoptosis pathway
PC-3 (Prostate)5.96Apoptosis via intrinsic/extrinsic pathways

Case Studies and Research Findings

  • Neurological Disorders : A study highlighted that compounds similar to this compound exhibited significant inhibitory activity against RAGE (Receptor for Advanced Glycation End Products), which is associated with neurodegenerative diseases .
  • Cancer Research : In a comparative study, the compound was evaluated against standard chemotherapeutic agents like Olaparib. The results indicated that it had comparable or superior efficacy in inhibiting cell proliferation across multiple cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 6-chloropyridin-3-amine with morpholine under Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂ catalyst, Xantphos ligand, Cs₂CO₃ base) to introduce the morpholine moiety.
  • Methylene bridge formation : Use reductive amination (NaBH₃CN or H₂/Pd-C) between 6-morpholinopyridin-3-amine and 3-chloropyridin-4-carbaldehyde.
  • Optimization : Monitor yields via HPLC and adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to suppress side products like dimerization .

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic peaks should be prioritized?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign the morpholine protons (δ 3.6–3.8 ppm, multiplet) and pyridine ring protons (δ 8.2–8.5 ppm, doublets). The methylene bridge (-CH₂-) typically appears at δ 4.3–4.5 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to enzymes like MurA or kinases?

  • Protocol :

  • Target selection : Use crystal structures of MurA (PDB: 1UAE) or p38 MAP kinase (PDB: 1OUK) from the Protein Data Bank.
  • Docking software : AutoDock Vina or Schrödinger Glide with parameters: grid box centered on active sites (e.g., ATP-binding pocket), exhaustiveness = 20.
  • Validation : Compare docking scores with known inhibitors (e.g., gefitinib for kinases) and validate via MD simulations (GROMACS) to assess binding stability .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

  • Approach :

  • Dose-response curves : Test IC₅₀ values in triplicate using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays).
  • Off-target profiling : Screen against panels like Eurofins KinaseProfiler to rule out non-specific interactions.
  • Cellular context : Use isogenic cell lines (e.g., wild-type vs. MurA-deficient) to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s scaffold?

  • Design Framework :

  • Core modifications : Replace morpholine with piperazine (logP reduction) or introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Bioisosteres : Substitute pyridine with pyrimidine (e.g., see ) to modulate solubility.
  • Data-driven iteration : Use multivariate analysis (e.g., PCA) on IC₅₀, logP, and solubility data from analogs .

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